molecular formula C10H12FNO B15320691 3-Fluoro-2-(oxan-4-yl)pyridine

3-Fluoro-2-(oxan-4-yl)pyridine

Cat. No.: B15320691
M. Wt: 181.21 g/mol
InChI Key: CPNHGMUNVHAGPJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-(oxan-4-yl)pyridine is a fluorinated pyridine derivative featuring a tetrahydropyran (oxane) ring at the 2-position and a fluorine substituent at the 3-position of the pyridine core. This compound’s structural uniqueness arises from the interplay of electronic effects (fluorine’s electronegativity) and steric contributions from the oxan-4-yl group. Such modifications are often leveraged in medicinal chemistry to optimize pharmacokinetic properties, including metabolic stability and solubility .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-fluoro-2-(oxan-4-yl)pyridine

InChI

InChI=1S/C10H12FNO/c11-9-2-1-5-12-10(9)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2

InChI Key

CPNHGMUNVHAGPJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C=CC=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(oxan-4-yl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-fluoropyridine with oxan-4-yl lithium reagent. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures, around -78°C, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-2-(oxan-4-yl)pyridine may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(oxan-4-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(oxan-4-yl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(oxan-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions with active site residues. Additionally, the oxan-4-yl group can enhance the compound’s lipophilicity, facilitating its diffusion across cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyridines with Heterocyclic Substituents

3-Fluoro-2-(piperidin-1-yl)pyridine (C11H17N2)
  • Structure : Replaces the oxan-4-yl group with a piperidine ring.
  • Key Data :
    • ¹³C NMR : δ 163.0 (C4), 145.3 (C8), 139.2 (C6) .
    • Molecular Weight : 177.2 g/mol.
  • Comparison: The piperidine group introduces a basic nitrogen, enhancing solubility in acidic conditions compared to the oxygen-containing oxan-4-yl group. This difference may influence binding interactions in biological targets, such as retinol-binding protein 4 (RBP4) antagonists .
3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (C9H12ClFN2O)
  • Structure : Pyrrolidine-3-yloxy group linked via an ether bond.
  • Key Data :
    • Molecular Weight : 218.66 g/mol .

Pyridines with Bulky Substituents

4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine
  • Structure : Contains dual oxan-4-yl groups on a bipyridine scaffold.
  • Key Data :
    • Molecular Weight : 324.42 g/mol .
  • Comparison: The additional oxan-4-yl group increases hydrophobicity and steric hindrance, which may limit bioavailability compared to the monosubstituted 3-Fluoro-2-(oxan-4-yl)pyridine.
3-Fluoro-2-(trifluoromethyl)imidazo-[1,2-a]-pyridine (C8H4F4N2)
  • Structure : Trifluoromethyl and imidazo-pyridine fused ring.
  • Key Data :
    • Molecular Weight : 204.13 g/mol .
  • However, the fused imidazo ring introduces rigidity, contrasting with the conformational flexibility of the oxan-4-yl group .

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